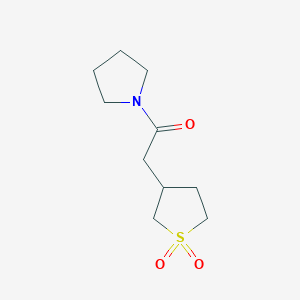
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone, commonly known as DT-13, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. DT-13 belongs to the class of thioester compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
DT-13 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DT-13 has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, DT-13 has been found to have anti-viral properties by inhibiting the replication of viral RNA.
Wirkmechanismus
The mechanism of action of DT-13 is not fully understood. However, studies have suggested that DT-13 exerts its anti-inflammatory, anti-cancer, and anti-viral effects by modulating various signaling pathways. DT-13 has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. DT-13 has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and growth. Additionally, DT-13 has been found to inhibit the replication of RNA viruses by targeting viral RNA polymerase.
Biochemical and Physiological Effects
DT-13 has been found to exhibit various biochemical and physiological effects. Studies have shown that DT-13 can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. DT-13 has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, DT-13 has been found to inhibit the replication of RNA viruses.
Vorteile Und Einschränkungen Für Laborexperimente
DT-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DT-13 has also been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral properties, making it an attractive candidate for further research. However, DT-13 has some limitations for lab experiments. It has not yet been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Zukünftige Richtungen
There are several future directions for research on DT-13. One area of research could be to further investigate the mechanism of action of DT-13. Another area of research could be to study the toxicity and pharmacokinetics of DT-13 in vivo. Additionally, DT-13 could be tested for its potential therapeutic applications in various disease models. Further research could also focus on optimizing the synthesis method of DT-13 to improve its yield and purity.
Synthesemethoden
DT-13 can be synthesized through a multi-step process involving the reaction of 3-chloro-2-oxothiolane with pyrrolidine. The resulting product is then subjected to further reactions to yield DT-13. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Eigenschaften
Produktname |
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone |
|---|---|
Molekularformel |
C10H17NO3S |
Molekulargewicht |
231.31 g/mol |
IUPAC-Name |
2-(1,1-dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H17NO3S/c12-10(11-4-1-2-5-11)7-9-3-6-15(13,14)8-9/h9H,1-8H2 |
InChI-Schlüssel |
RWVRXMDTVOTBGH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2CCS(=O)(=O)C2 |
Kanonische SMILES |
C1CCN(C1)C(=O)CC2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B241542.png)
![Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
![({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid](/img/structure/B241545.png)
![Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241546.png)
![4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)
![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)

![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)

